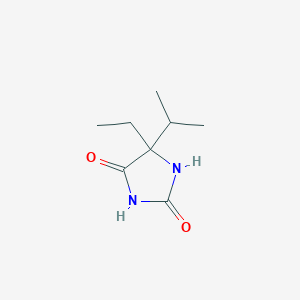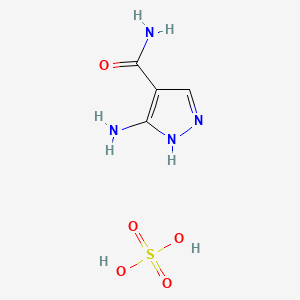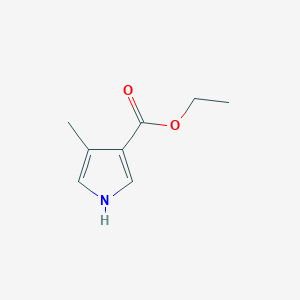
3-Amino-3-(2-chlorophenyl)propanoic acid
説明
Synthesis Analysis
The synthesis of chlorinated phenylpropanoic acids involves specific reactions that introduce the amino group into the propanoic acid backbone alongside the chlorophenyl group. For instance, compounds like 3-amino-3-(4-chlorophenyl)propanoic acid and related derivatives have been synthesized as specific GABA B receptor antagonists, indicating a method for synthesizing similar compounds (Abbenante, Hughes, & Prager, 1997).
Molecular Structure Analysis
The molecular structure and electronic properties of similar chlorophenyl compounds have been analyzed using various spectroscopic and computational techniques. Studies have provided detailed information on the geometrical structure, vibrational spectra, and electronic properties, including HOMO-LUMO analysis, of compounds like 4-amino-3(4-chlorophenyl) butanoic acid (Muthu & Paulraj, 2012).
Chemical Reactions and Properties
Chlorophenyl propanoic acids undergo various chemical reactions, including esterification and formation of hydrogen bonds, which are crucial for their biological activity. The synthesis and structural analysis of derivatives illustrate the reactivity of these compounds under different chemical conditions (Kumarasinghe, Hruby, & Nichol, 2009).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of chlorophenyl propanoic acids are influenced by their molecular structure. The synthesis and crystal structure analysis of related compounds provide insights into the factors affecting their physical properties (Wang, Shi, Tu, & Yao, 2004).
Chemical Properties Analysis
The chemical properties of 3-amino-3-(chlorophenyl)propanoic acids, including their reactivity, stereochemistry, and hydrogen bonding capabilities, are crucial for their function and applications. Studies on the synthesis and crystal structure of related compounds reveal detailed information on their chemical behavior and interaction mechanisms (Chen, Su, Wang, Cao, Ma, Wen, & Li, 2016).
科学的研究の応用
Fluorescence Derivatization
3-Amino-3-(2-chlorophenyl)propanoic acid and related compounds show potential in fluorescence derivatization. For instance, derivatization with 3-(naphthalen-1-ylamino)propanoic acid can result in amino acid derivatives with strong fluorescence, useful in biological assays. Such derivatives exhibit maximum emissions around 415 nm and can form blue benzo[a]phenoxazinium conjugates with emissions between 644 and 657 nm (Frade et al., 2007).
Chiral Separation
The chlorine substituents in compounds like 3-Amino-3-(2-chlorophenyl)propanoic acid significantly influence chiral separation. Countercurrent chromatography studies show that certain isomers can be successfully separated using hydroxypropyl-β-cyclodextrin as a chiral additive, demonstrating the potential of these compounds in enantioselective separation (Jin et al., 2019).
Vibrational and Molecular Structure Analysis
Studies on compounds structurally similar to 3-Amino-3-(2-chlorophenyl)propanoic acid, such as 4-amino-3(4-chlorophenyl) butanoic acid, offer insights into their molecular structure and vibrational spectra. These studies include Fourier transform infrared and Raman spectra, which help understand the molecular electronic energy, geometrical structure, and intramolecular charge transfer within these molecules (Muthu & Paulraj, 2012).
Crystal Engineering
Compounds like 4-amino-3-(4-chlorophenyl)butanoic acid have been studied for their potential in crystal engineering. These studies focus on the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between such compounds and various acids, contributing to the understanding of conformation and protonation properties in crystal engineering (Báthori & Kilinkissa, 2015).
Polymorphism in Pharmaceutical Compounds
Investigations into polymorphism of compounds structurally related to 3-Amino-3-(2-chlorophenyl)propanoic acid reveal challenges in analytical and physical characterization. These studies employ techniques like solid-state nuclear magnetic resonance and molecular spectroscopy, crucial for understanding subtle structural differences in pharmaceutical compounds (Vogt et al., 2013).
Hydrogen Bonding in Amino Alcohol Salts
Research into amino alcohols reacting with quinaldinate, including compounds like 3-amino-1-propanol, reveals insights into hydrogen bonding and polymorphism. These studies, conducted through X-ray structure analysis, show variations in hydrogen bonding and π∙∙∙π stacking interactions, influencing the connectivity motifs in such compounds (Podjed & Modec, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
3-amino-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXFYRJVRISCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286425 | |
| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-chlorophenyl)propanoic acid | |
CAS RN |
68208-20-8 | |
| Record name | β-Amino-2-chlorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 45727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068208208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68208-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)







